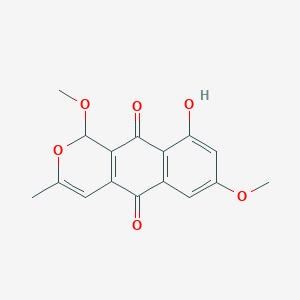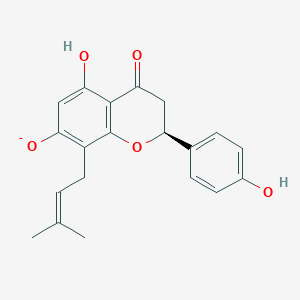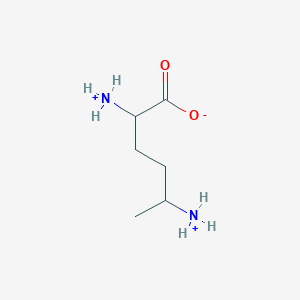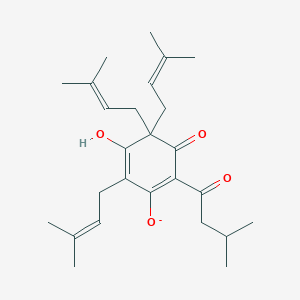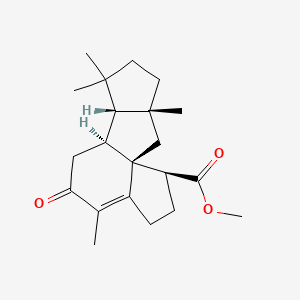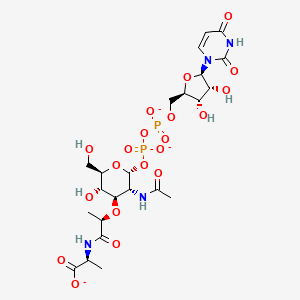
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is a UDP-N-acetylmuramoyl-L-alaninate(3-) in which the D-muramoyl fragment has alpha-configuration at its anomeric centre; major species at pH 7.3. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramoyl-L-alanine.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Pathway and Enzyme Mechanism
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is involved in the biosynthesis of bacterial peptidoglycan, an essential component of the bacterial cell wall. It is specifically recognized and processed by enzymes like Mur ligases. Studies have delved into the detailed mechanisms of these enzymes, revealing their structural and functional intricacies:
MurD Ligase Mechanism : MurD, a bacterial enzyme, catalyzes the incorporation of D-glutamate into UDP-N-acetyl-muramoyl-L-alanine (UMA), forming part of the bacterial peptidoglycan biosynthetic pathway. Detailed quantum mechanical/molecular mechanical (QM/MM) modeling approaches have elucidated the formation of a tetrahedral reaction intermediate, crucial for the enzyme's function (Perdih, Hodošček, & Šolmajer, 2009).
Inhibitor Study of MurC : MurC, another enzyme in the same pathway, has been targeted for antibacterial drug development. Benzofuran acyl-sulfonamides have been identified as potential inhibitors, with studies focusing on their binding and inhibition mechanisms, providing insights into the enzyme's functionality and potential drug development pathways (Ehmann, Demeritt, Hull, & Fisher, 2004).
Enzyme Structure and Function Analysis : The crystal structures of enzymes like MurC in complex with substrates such as UDP-N-acetylmuramic acid (UNAM) have been solved, offering insights into substrate binding sites and enzyme functionality, which are pivotal for understanding the bacterial cell wall biosynthesis pathway (Mol, Brooun, Dougan, Hilgers, Tari, Wijnands, Knuth, McRee, & Swanson, 2003).
Cell Wall Recycling and Biosynthesis Studies
Research has also focused on the recycling and biosynthesis of bacterial cell walls, utilizing UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) as a critical intermediate:
Peptidoglycan (PG) Recycling and Biosynthesis : Studies have developed robust chemoenzymatic synthesis methods for functionalized N-Acetyl Muramic Acids. These compounds, when modified at the UDP NAM intermediate stage, can be used to tag and manipulate the PG backbone via metabolic incorporation, offering a pathway to explore fundamental questions surrounding PG's role in immunology and microbiology (DeMeester, Liang, Jensen, Jones, D'Ambrosio, Scinto, Zhou, & Grimes, 2018).
Functional Characterization of Mutated Enzymes : Research has also delved into understanding how mutations in enzymes like MurC affect the recognition and binding to L-alanine, providing insights into the enzyme's specificity and potential implications for drug resistance and development (Kurokawa, Nishida, Ishibashi, Mizumura, Ueno, Yutsudo, Maki, Murakami, & Sekimizu, 2007).
Eigenschaften
Produktname |
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) |
|---|---|
Molekularformel |
C23H33N4O20P2-3 |
Molekulargewicht |
747.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoate |
InChI |
InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/p-3/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1 |
InChI-Schlüssel |
NTMMCWJNQNKACG-KBKUWGQMSA-K |
Isomerische SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



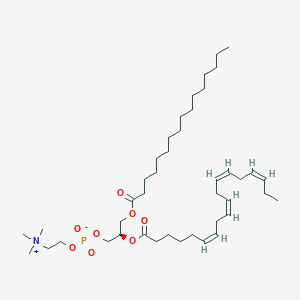
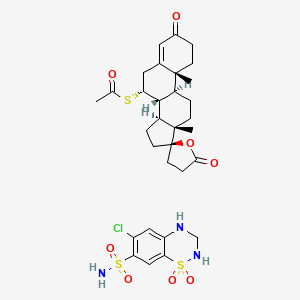
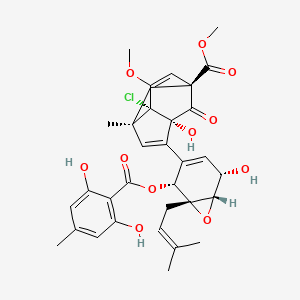
![2-[[(5Z,7E,10E)-3,9-dihydroxy-8-methyl-10-[[1-methyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]methylidene]dodeca-5,7-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1261274.png)
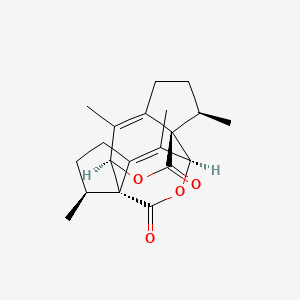
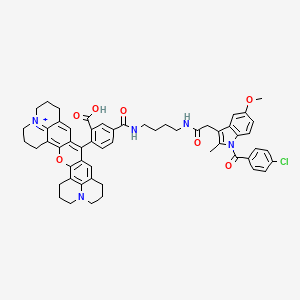
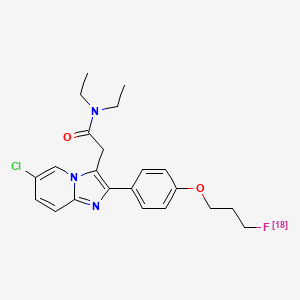
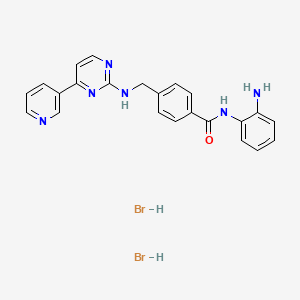
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
